methyl (3,4,5-trimethoxyphenyl)carbamate

α-Glucosidase inhibition Antidiabetic research Carbamate SAR

Methyl (3,4,5-trimethoxyphenyl)carbamate is a small-molecule carbamate featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a privileged structure in medicinal chemistry known for interactions with tubulin and other targets. This compound serves as a key building block or intermediate in the synthesis of potential anticancer and antidiabetic agents, with its biological activity profile being distinct from closely related O-substituted analogs.

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 90073-46-4
Cat. No. B3664761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3,4,5-trimethoxyphenyl)carbamate
CAS90073-46-4
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)OC
InChIInChI=1S/C11H15NO5/c1-14-8-5-7(12-11(13)17-4)6-9(15-2)10(8)16-3/h5-6H,1-4H3,(H,12,13)
InChIKeyRBHCSXUPCBOQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl (3,4,5-trimethoxyphenyl)carbamate (CAS 90073-46-4) for Research


Methyl (3,4,5-trimethoxyphenyl)carbamate is a small-molecule carbamate featuring a 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a privileged structure in medicinal chemistry known for interactions with tubulin and other targets [1]. This compound serves as a key building block or intermediate in the synthesis of potential anticancer and antidiabetic agents, with its biological activity profile being distinct from closely related O-substituted analogs [2].

Why Methyl (3,4,5-trimethoxyphenyl)carbamate Cannot Be Substituted by Its Benzyl Analog


Direct head-to-head comparison reveals that the O-substituent on the carbamate group (methyl vs. benzyl) profoundly alters both the potency and the spectrum of biological activity. While the benzyl analog is a potent α-glucosidase inhibitor with moderate cytotoxicity, the methyl analog shows significantly weaker enzyme inhibition and a complete loss of cytotoxic activity, making them functionally non-interchangeable for specific research applications [1].

Quantitative Evidence for Methyl (3,4,5-trimethoxyphenyl)carbamate Selection


α-Glucosidase Inhibition: A 2.1-Fold Potency Difference Between O-Benzyl and O-Methyl Carbamates

In a head-to-head study of 13 carbamate and cyclic urea derivatives, the O-benzyl analog (compound 12) was the most potent α-glucosidase inhibitor with an IC50 of 49.85 µM. In contrast, the O-methyl analog (methyl (3,4,5-trimethoxyphenyl)carbamate, compound 6) showed significantly reduced activity with an IC50 of 76.02 µM, representing a 1.5-fold decrease in potency [1]. The least active methyl carbamates in the series reached IC50 values up to 104.06 µM, demonstrating a consistent potency gap between the O-benzyl and O-methyl substituted congeners.

α-Glucosidase inhibition Antidiabetic research Carbamate SAR

Cytotoxic Activity: Methyl Carbamate Loses All Anticancer Activity Present in the Benzyl Analog

The same study evaluated cytotoxicity against three human cancer cell lines: HeLa (cervical adenocarcinoma), A549 (non-small cell lung carcinoma), and MDA-MB-453 (breast carcinoma). The O-benzyl analog (compound 12) demonstrated moderate but measurable cytotoxic activity, particularly against HeLa cells with an IC50 of 138.74 µM [2]. In contrast, the O-methyl analog and most other methyl carbamates in the series were completely inactive against all three cell lines, showing no significant reduction in cell survival at tested concentrations [1].

Cytotoxicity Anticancer screening HeLa cells Carbamate SAR

Enzymatic Target Selectivity: The TMP-Carbamate Scaffold Shows Divergent Activity Profiles

While methyl (3,4,5-trimethoxyphenyl)carbamate itself shows weak α-glucosidase inhibition and no cytotoxicity, related TMP-carbamate derivatives have demonstrated potent activity against entirely different targets. For example, a structurally related TMP-bearing carbamate derivative showed potent tubulin polymerization inhibition (IC50 = 2.40 µM) in HepG2 cells [1], and other TMP-carbamates have been reported as COMT inhibitors with nanomolar potency (IC50 = 5.80 nM in rat brain assays) [2]. This divergence in target profiles within the same chemotype underscores that small structural modifications critically determine biological outcomes.

Target selectivity Tubulin polymerization COMT inhibition Kinase inhibition

Application Scenarios for Methyl (3,4,5-trimethoxyphenyl)carbamate in Research


Negative Control Compound for α-Glucosidase Inhibitor Discovery

Given its measurable but suboptimal α-glucosidase inhibition (IC50 = 76.02 µM) compared to the benzyl analog (IC50 = 49.85 µM), methyl (3,4,5-trimethoxyphenyl)carbamate is ideally suited as a comparator compound to establish a potency baseline in antidiabetic drug discovery programs. Its activity profile helps validate assay sensitivity and establish the SAR for O-substituent effects on target engagement [1].

Non-Cytotoxic Scaffold for Selective Enzyme Inhibitor Design

The complete lack of cytotoxicity against HeLa, A549, and MDA-MB-453 cancer cell lines distinguishes this compound from its benzyl counterpart. This property makes it a preferred starting scaffold for designing selective enzyme inhibitors where anticancer activity would be considered an off-target liability, such as in metabolic disorder therapeutics [1].

Key Intermediate for Diversifying the TMP Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety is a validated pharmacophore for targeting tubulin [2]. Methyl (3,4,5-trimethoxyphenyl)carbamate serves as a convenient synthetic intermediate for generating diverse TMP-bearing analogs through carbamate functionalization, enabling exploration of structure-activity relationships across multiple target classes including tubulin, kinases, and COMT.

Quote Request

Request a Quote for methyl (3,4,5-trimethoxyphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.